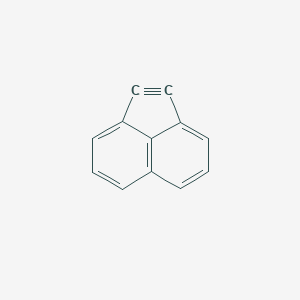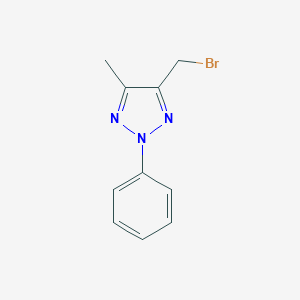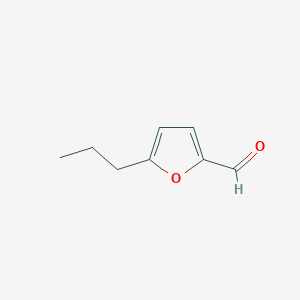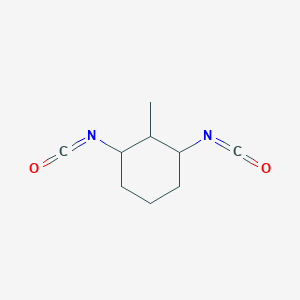
1,3-Diisocyanato-2-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diisocyanato-2-methylcyclohexane, also known as HDI (hexamethylene diisocyanate), is a chemical compound that is widely used in the production of polyurethane coatings, adhesives, and elastomers. It is a highly reactive compound that is known for its excellent mechanical properties and resistance to abrasion, chemicals, and weathering. In recent years, there has been a growing interest in the synthesis, application, and mechanism of action of HDI due to its potential applications in various fields such as biomedical engineering, nanotechnology, and materials science.
Mécanisme D'action
The mechanism of action of 1,3-Diisocyanato-2-methylcyclohexane is based on its ability to react with various functional groups such as hydroxyl, carboxyl, and amino groups, forming stable urethane and urea linkages. The reaction proceeds via a nucleophilic addition-elimination mechanism, with the formation of a carbamate intermediate, which then reacts with another isocyanate molecule to form a urethane linkage. The reaction is highly exothermic and requires careful handling and control.
Effets Biochimiques Et Physiologiques
1,3-Diisocyanato-2-methylcyclohexane is known to cause respiratory sensitization and allergic reactions in humans, especially in workers exposed to high concentrations of the compound. The main route of exposure is inhalation of 1,3-Diisocyanato-2-methylcyclohexane vapors or aerosols, which can cause irritation of the respiratory tract, coughing, and shortness of breath. 1,3-Diisocyanato-2-methylcyclohexane can also cause skin sensitization and dermatitis in some individuals, especially those with pre-existing skin conditions.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Diisocyanato-2-methylcyclohexane is a highly reactive compound that can be used in various laboratory experiments for the synthesis of polyurethane coatings, adhesives, and elastomers. 1,3-Diisocyanato-2-methylcyclohexane-based materials have excellent mechanical properties, resistance to abrasion, and chemical resistance, making them suitable for various applications. However, the handling and use of 1,3-Diisocyanato-2-methylcyclohexane require careful attention to safety and health precautions due to its potential toxicity and reactivity.
Orientations Futures
There are several future directions for the research and development of 1,3-Diisocyanato-2-methylcyclohexane-based materials. In biomedical engineering, 1,3-Diisocyanato-2-methylcyclohexane-based polyurethane scaffolds can be further optimized for tissue engineering and regenerative medicine applications. 1,3-Diisocyanato-2-methylcyclohexane-based nanoparticles can be explored for their potential use in drug delivery, imaging, and sensing applications.
In nanotechnology, 1,3-Diisocyanato-2-methylcyclohexane-based materials can be used in the synthesis of various nanocomposites and hybrid materials with improved mechanical, electrical, and thermal properties. In materials science, 1,3-Diisocyanato-2-methylcyclohexane-based coatings can be further optimized for various industrial applications, such as automotive, aerospace, and construction.
Conclusion:
In conclusion, 1,3-Diisocyanato-2-methylcyclohexane is a highly reactive compound that has been extensively studied for its potential applications in various fields of scientific research. 1,3-Diisocyanato-2-methylcyclohexane-based materials have excellent mechanical properties, resistance to abrasion, and chemical resistance, making them suitable for various applications. However, the handling and use of 1,3-Diisocyanato-2-methylcyclohexane require careful attention to safety and health precautions due to its potential toxicity and reactivity. There are several future directions for the research and development of 1,3-Diisocyanato-2-methylcyclohexane-based materials, which can lead to new and innovative applications in various fields of science and technology.
Méthodes De Synthèse
1,3-Diisocyanato-2-methylcyclohexane can be synthesized by the reaction of hexamethylene diamine with phosgene, followed by purification and distillation. The reaction proceeds in two steps, with the formation of an intermediate product, 1,6-diisocyanatohexane, which is then cyclized to form 1,3-Diisocyanato-2-methylcyclohexane. The purity of 1,3-Diisocyanato-2-methylcyclohexane can be improved by further distillation or recrystallization.
Applications De Recherche Scientifique
1,3-Diisocyanato-2-methylcyclohexane has been extensively studied for its potential applications in various fields of scientific research. In biomedical engineering, 1,3-Diisocyanato-2-methylcyclohexane has been used in the development of biocompatible and biodegradable polyurethane scaffolds for tissue engineering and regenerative medicine. 1,3-Diisocyanato-2-methylcyclohexane-based polyurethane coatings have also been investigated for their antimicrobial properties and potential use in medical devices.
In nanotechnology, 1,3-Diisocyanato-2-methylcyclohexane has been used in the synthesis of various nanoparticles such as gold, silver, and copper, due to its ability to form stable complexes with metal ions. 1,3-Diisocyanato-2-methylcyclohexane-based nanoparticles have been investigated for their potential use in drug delivery, imaging, and sensing applications.
In materials science, 1,3-Diisocyanato-2-methylcyclohexane has been used in the production of high-performance coatings, adhesives, and elastomers for various industrial applications such as automotive, aerospace, and construction. 1,3-Diisocyanato-2-methylcyclohexane-based coatings have been investigated for their excellent mechanical properties, resistance to abrasion, and corrosion protection.
Propriétés
Numéro CAS |
13912-56-6 |
|---|---|
Nom du produit |
1,3-Diisocyanato-2-methylcyclohexane |
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.2 g/mol |
Nom IUPAC |
1,3-diisocyanato-2-methylcyclohexane |
InChI |
InChI=1S/C9H12N2O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13/h7-9H,2-4H2,1H3 |
Clé InChI |
OHTRJOZKRSVAOX-UHFFFAOYSA-N |
SMILES |
CC1C(CCCC1N=C=O)N=C=O |
SMILES canonique |
CC1C(CCCC1N=C=O)N=C=O |
Autres numéros CAS |
13912-56-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



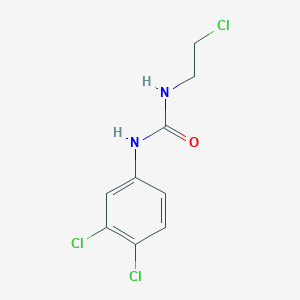
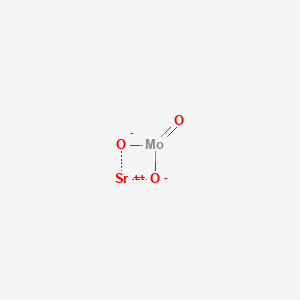
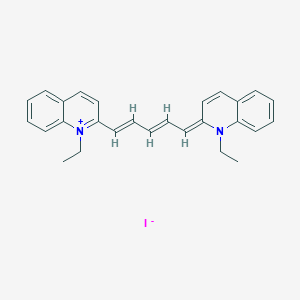
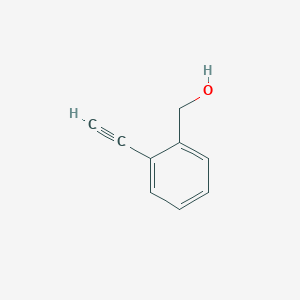
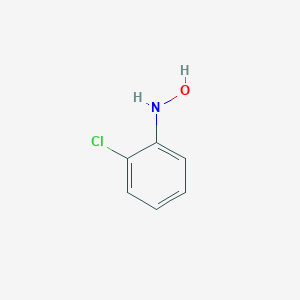
![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)
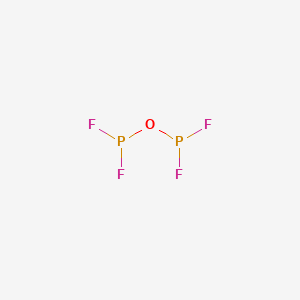
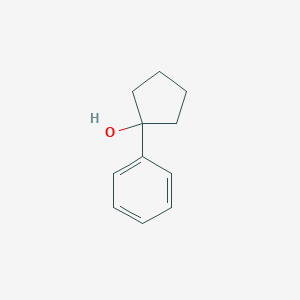
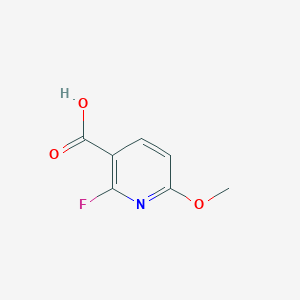
![5,6-Dihydrocyclopenta[fg]acenaphthylene-1,2-dione](/img/structure/B87947.png)

